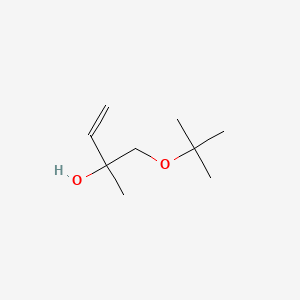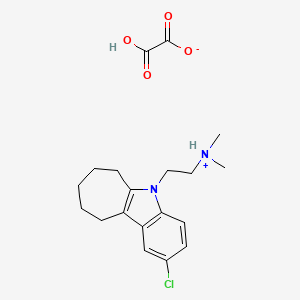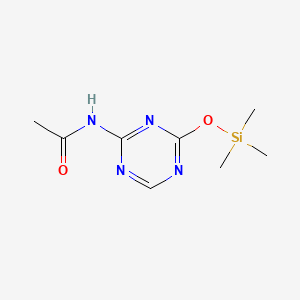
Acetamide, 2-((4-cyano-3-((phenylmethyl)thio)-5-isothiazolyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-((4-cyano-3-((phenylmethyl)thio)-5-isothiazolyl)thio)- is a complex organic compound that belongs to the class of isothiazoles. This compound is characterized by the presence of a cyano group, a phenylmethylthio group, and an isothiazolylthio group attached to the acetamide backbone. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((4-cyano-3-((phenylmethyl)thio)-5-isothiazolyl)thio)- typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, heating, and the use of catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include solvent-free reactions, fusion methods, and the use of specific catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-((4-cyano-3-((phenylmethyl)thio)-5-isothiazolyl)thio)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions can vary, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Applications De Recherche Scientifique
Acetamide, 2-((4-cyano-3-((phenylmethyl)thio)-5-isothiazolyl)thio)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Acetamide, 2-((4-cyano-3-((phenylmethyl)thio)-5-isothiazolyl)thio)- involves its interaction with specific molecular targets and pathways. The cyano and isothiazolyl groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanoacetamides: These compounds share the cyano group and are used in similar synthetic applications.
Isothiazoles: These compounds share the isothiazole ring and have similar biological activities.
Phenylmethylthio derivatives: These compounds share the phenylmethylthio group and are used in various chemical reactions.
Uniqueness
Acetamide, 2-((4-cyano-3-((phenylmethyl)thio)-5-isothiazolyl)thio)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
135489-22-4 |
|---|---|
Formule moléculaire |
C13H11N3OS3 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-[(3-benzylsulfanyl-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H11N3OS3/c14-6-10-12(16-20-13(10)19-8-11(15)17)18-7-9-4-2-1-3-5-9/h1-5H,7-8H2,(H2,15,17) |
Clé InChI |
WYTURJAFOKMMHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NSC(=C2C#N)SCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



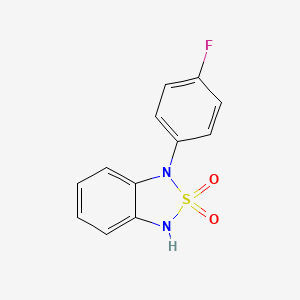
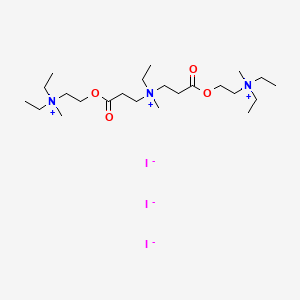
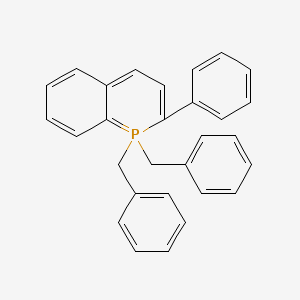

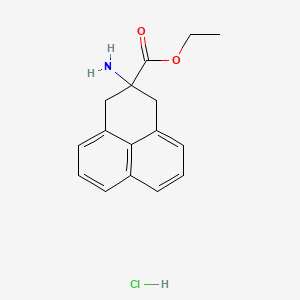

![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)

![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)
